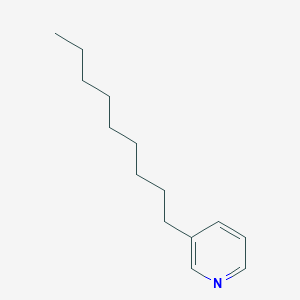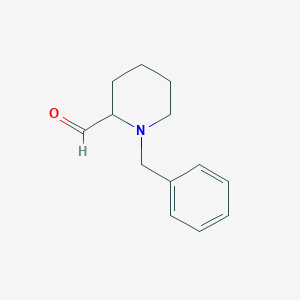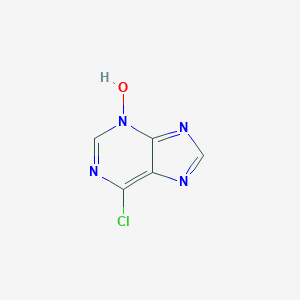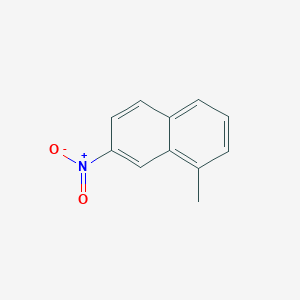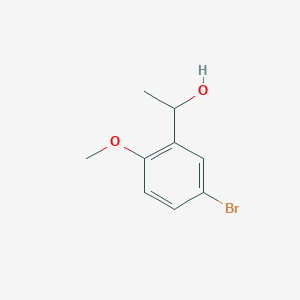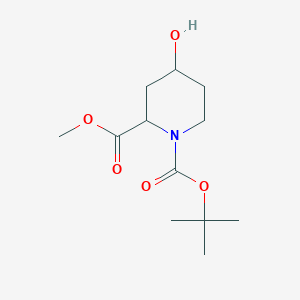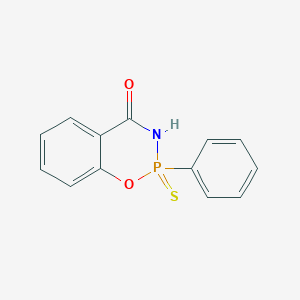
2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide, also known as BPS, is a synthetic compound that has been widely studied for its potential applications in scientific research. BPS belongs to a class of compounds known as benzoxazaphosphorin sulfides, which have been shown to possess a range of interesting properties that make them useful in a variety of research contexts.
作用機序
The mechanism of action of 2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide is not well understood, but it is believed to involve the formation of a complex with metal ions. This complexation may lead to changes in the electronic properties of the compound, which in turn may lead to changes in its reactivity and properties.
Biochemical and Physiological Effects
While this compound has not been extensively studied for its biochemical and physiological effects, some studies have suggested that it may have potential applications in the treatment of cancer and other diseases. This compound has been shown to inhibit the growth of cancer cells in vitro, although more research is needed to fully understand its potential applications in this area.
実験室実験の利点と制限
One of the main advantages of using 2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide in scientific research is its high stability and low toxicity. This compound is also relatively easy to synthesize, which makes it a cost-effective option for many research labs. However, one of the main limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in some contexts.
将来の方向性
There are many potential future directions for research on 2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide. One area of interest is the development of new synthetic methods for producing this compound and other benzoxazaphosphorin sulfides. Another area of interest is the development of new applications for this compound in the fields of organic synthesis, materials science, and biomedicine. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
合成法
The synthesis of 2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide typically involves the reaction of 2-aminophenol with phosphorus oxychloride and sulfur, followed by a reaction with an appropriate phenyl derivative. This method has been well-established in the literature and has been used to produce this compound in high yields.
科学的研究の応用
2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research has been in the field of organic synthesis, where this compound has been used as a catalyst in a variety of reactions. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions, as well as its potential applications in the development of new materials.
特性
| 198767-44-1 | |
分子式 |
C13H10NO2PS |
分子量 |
275.26 g/mol |
IUPAC名 |
2-phenyl-2-sulfanylidene-3H-1,3,2λ5-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C13H10NO2PS/c15-13-11-8-4-5-9-12(11)16-17(18,14-13)10-6-2-1-3-7-10/h1-9H,(H,14,15,18) |
InChIキー |
UIKQQIMEJQAVGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P2(=S)NC(=O)C3=CC=CC=C3O2 |
正規SMILES |
C1=CC=C(C=C1)P2(=S)NC(=O)C3=CC=CC=C3O2 |
同義語 |
2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









